1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-1-en-1-yloxy)propane-1,2-diol is an organic compound that belongs to the class of diols It features a butenyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-1-en-1-yloxy)propane-1,2-diol typically involves the reaction of but-1-en-1-ol with propane-1,2-diol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(But-1-en-1-yloxy)propane-1,2-diol may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize the reaction conditions to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(But-1-en-1-yloxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The butenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(But-1-en-1-yloxy)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(But-1-en-1-yloxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions or participate in chemical processes that alter its structure and function. The exact mechanism depends on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar in structure but with a naphthalenyl group instead of a butenyl group.
Propane-1,2-diol: Lacks the butenyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-(But-1-en-1-yloxy)propane-1,2-diol is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
63991-93-5 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-[(E)-but-1-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-10-6-7(9)5-8/h3-4,7-9H,2,5-6H2,1H3/b4-3+ |
InChI Key |
WVRYFQNFOFQUFV-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/OCC(CO)O |
Canonical SMILES |
CCC=COCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.